molecular formula C4H8BrNO B3185411 N-(2-bromoethyl)acetamide CAS No. 113546-43-3

N-(2-bromoethyl)acetamide

Cat. No.: B3185411
CAS No.: 113546-43-3
M. Wt: 166.02 g/mol
InChI Key: CCZDFCDZLUWMAL-UHFFFAOYSA-N
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Description

N-(2-bromoethyl)acetamide: is an organic compound with the molecular formula C4H8BrNO . It is a versatile chemical used in various scientific research fields due to its unique properties and reactivity. The compound is characterized by the presence of a bromoethyl group attached to an acetamide moiety, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-bromoethyl)acetamide can be synthesized through the reaction of 2-bromoethanol with acetamide in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of 2-bromoethanol with acetamide using a continuous flow reactor. This method ensures high yield and purity of the product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(2-bromoethyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    N-(2-azidoethyl)acetamide: from nucleophilic substitution with sodium azide.

    N-(2-thiocyanatoethyl)acetamide: from nucleophilic substitution with potassium thiocyanate.

    N-ethylacetamide: from reduction reactions.

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)acetamide involves the alkylation of nucleophilic sites in target molecules. The bromoethyl group acts as an electrophile, reacting with nucleophiles such as amines, thiols, and hydroxyl groups. This alkylation process can modify the structure and function of biomolecules, making it useful in various biochemical studies .

Comparison with Similar Compounds

  • N-(2-chloroethyl)acetamide
  • N-(2-iodoethyl)acetamide
  • N-(2-fluoroethyl)acetamide

Comparison: N-(2-bromoethyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a preferred choice in synthetic applications where high reactivity is desired .

Properties

IUPAC Name

N-(2-bromoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZDFCDZLUWMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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